

1,5-Dimethyl-1H-indazole-6-boronic acid solubility profile

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-indazole-6-boronic acid

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An In-Depth Technical Guide to the Solubility Profile of **1,5-Dimethyl-1H-indazole-6-boronic acid**

Authored by: A Senior Application Scientist Foreword: Navigating the Critical Path of Solubility in Drug Development

In the landscape of modern drug discovery, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a primary gatekeeper, profoundly influencing bioavailability, formulation design, and ultimately, therapeutic efficacy. This guide is dedicated to a molecule of growing interest in medicinal chemistry: **1,5-Dimethyl-1H-indazole-6-boronic acid**. While indazole scaffolds are prevalent in numerous biologically active compounds^{[1][2][3]}, and boronic acids are recognized for their unique enzymatic interactions^[4], the specific solubility characteristics of this combined architecture remain largely uncharacterized in public literature.

This document, therefore, is not a mere compilation of existing data points. Instead, it serves as a comprehensive technical playbook for the research scientist. It is designed to provide the foundational knowledge and detailed experimental frameworks necessary to thoroughly characterize the solubility profile of **1,5-Dimethyl-1H-indazole-6-boronic acid**. By understanding the 'why' behind the 'how,' researchers can generate robust, reliable, and decision-enabling data.

Section 1: The Molecular Architecture and Its Solubility Implications

1,5-Dimethyl-1H-indazole-6-boronic acid (CAS No. 1310383-98-2) is a solid compound with the molecular formula $C_9H_{11}BN_2O_2$ ^[5]. Its structure, featuring a heterocyclic indazole core, two methyl groups, and a boronic acid moiety, presents a unique combination of functionalities that directly govern its solubility.

- **The Indazole Core:** The indazole ring system is aromatic and contains two nitrogen atoms, making it capable of hydrogen bonding as both a donor (if deprotonated) and an acceptor. This duality suggests potential for solubility in both polar protic and aprotic solvents.
- **Methyl Substituents:** The two methyl groups at positions 1 and 5 increase the lipophilicity of the molecule, which may enhance its solubility in less polar organic solvents compared to an unsubstituted indazole.
- **The Boronic Acid Group (-B(OH)₂):** This is the most influential functional group in determining aqueous solubility. Boronic acids are Lewis acids and can exist in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral boronate state. This equilibrium is highly pH-dependent. Furthermore, boronic acids are prone to dehydration, reversibly forming cyclic anhydrides known as boroxines, which are significantly less soluble in water^[4] [6][7].

The interplay of these features dictates a complex solubility profile that must be experimentally determined across a range of relevant conditions.

The Critical Role of pH

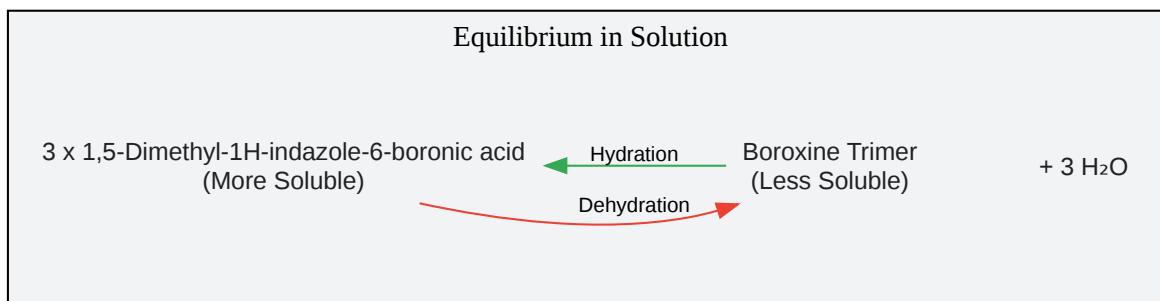
The aqueous solubility of **1,5-Dimethyl-1H-indazole-6-boronic acid** is inextricably linked to the pH of the medium. The boronic acid moiety has a pKa that influences its ionization state. While the specific pKa for this compound is not published, related arylboronic acids often have pKa values in the range of 8-10.

- At pH < pKa: The neutral form of the boronic acid will predominate.
- At pH > pKa: The compound will deprotonate to form the more soluble anionic boronate species.

This relationship is a critical consideration for any formulation strategy, especially for intravenous or oral dosage forms where the compound will encounter physiological pH environments (e.g., stomach pH ~1.2, intestinal pH ~6.8, blood pH ~7.4)[8].

The Challenge of Boroxine Formation

A significant challenge in working with boronic acids is their propensity to form trimeric boroxine anhydrides, particularly in the solid state or in non-polar solvents upon heating[6][7].



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Caption: Reversible dehydration of boronic acid to its less soluble boroxine trimer.

This equilibrium means that solubility measurements, particularly thermodynamic solubility, must be conducted under conditions that ensure the system has fully reached equilibrium between the monomeric acid and the boroxine.

Section 2: Experimental Determination of Solubility

A multi-faceted approach is required to build a comprehensive solubility profile. We will detail the protocols for determining both thermodynamic and kinetic solubility, as these two parameters provide different but equally vital insights for drug development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for this determination[8][9].

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of **1,5-Dimethyl-1H-indazole-6-boronic acid** in various aqueous buffers and organic solvents.

Materials:

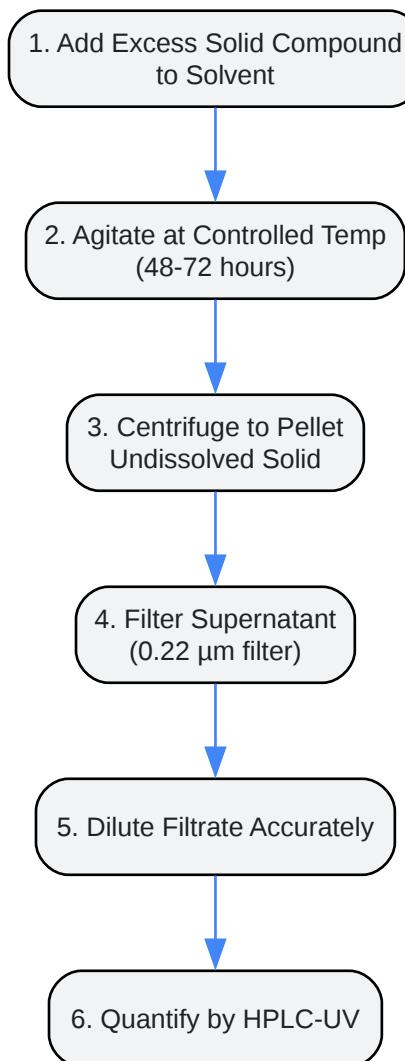
- **1,5-Dimethyl-1H-indazole-6-boronic acid** (solid, high purity)[5]
- Selection of solvents:
 - Aqueous Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate Buffered Saline)[8]
 - Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 µm, PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

- Preparation: Add an excess amount of solid **1,5-Dimethyl-1H-indazole-6-boronic acid** to a vial. "Excess" is critical and ensures that a solid phase remains at equilibrium. A good starting point is 5-10 mg of compound per 1 mL of solvent.
- Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. Cap the vials tightly.
- Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. For boronic acids, this can be

longer than for other compounds; 48 to 72 hours is recommended to ensure the monomer-boroxine equilibrium is also established[10].

- Phase Separation: After agitation, allow the vials to stand undisturbed for at least one hour to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid. This step is crucial for accurate measurement[11].
- Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 μm syringe filter into a clean vial. This removes any fine particulate matter. Perform a precise serial dilution of the filtrate with the mobile phase used for HPLC analysis.
- Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method. The use of HPLC is superior to UV spectroscopy alone as it can separate the parent compound from any potential impurities or degradants[11].



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Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock. It is a non-equilibrium measurement that is highly valuable in early discovery for rapid screening[11]. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common high-throughput method[12].

Protocol: Nephelometric Assay for Kinetic Solubility

Objective: To rapidly assess the kinetic solubility of **1,5-Dimethyl-1H-indazole-6-boronic acid** in aqueous buffer.

Materials:

- **1,5-Dimethyl-1H-indazole-6-boronic acid** (10 mM stock in 100% DMSO)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well microplate
- Liquid handling robot or multichannel pipettes
- Plate-based nephelometer

Methodology:

- Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
- Compound Addition: Use a liquid handler to add small volumes of the concentrated DMSO stock of the compound into the buffer, creating a dilution series. The final DMSO concentration should be kept low (typically <5%) to minimize co-solvent effects[12].
- Precipitation & Measurement: The compound will precipitate in wells where its concentration exceeds its kinetic solubility. The nephelometer measures the turbidity (light scattering) in each well over a set period.
- Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal rises significantly above the background.

Section 3: Factors Influencing Solubility and Mitigation Strategies

Co-solvents and Formulation Vehicles

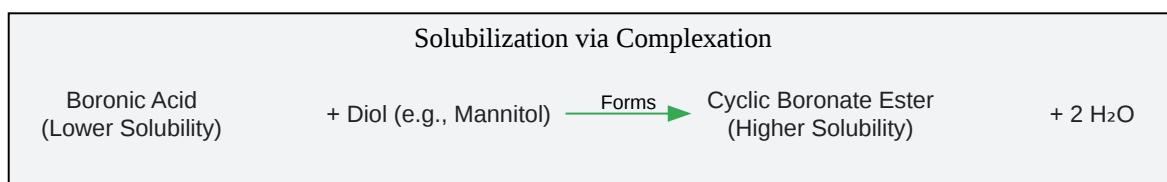
For preclinical studies, it is often necessary to formulate the compound in vehicles that enhance solubility. The solubility of **1,5-Dimethyl-1H-indazole-6-boronic acid** should be tested in common formulation vehicles such as:

- Saline

- 5% Dextrose in Water (D5W)
- Solutions containing co-solvents like PEG-400, Propylene Glycol, or Solutol HS 15.

Complexation with Diols

A well-documented strategy to increase the aqueous solubility of boronic acids is through complexation with 1,2- or 1,3-diols, such as mannitol or sorbitol[4]. These agents form stable, more soluble cyclic boronate esters. This interaction can also lower the apparent pKa of the boronic acid, further enhancing solubility at physiological pH[4]. Investigating the solubility of **1,5-Dimethyl-1H-indazole-6-boronic acid** in the presence of varying concentrations of mannitol could reveal a viable path for formulation.



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Caption: Complexation of a boronic acid with a diol to form a more soluble ester.

Section 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Solvent/Buffer System	pH	Temperature (°C)	Method	Solubility (µg/mL)	Solubility (mM)
0.1 N HCl	1.2	25	Shake-Flask	Experimental Value	Calculated Value
Acetate Buffer	4.5	25	Shake-Flask	Experimental Value	Calculated Value
Phosphate Buffer	6.8	25	Shake-Flask	Experimental Value	Calculated Value
PBS	7.4	25	Shake-Flask	Experimental Value	Calculated Value
PBS	7.4	37	Shake-Flask	Experimental Value	Calculated Value
Water	~7	25	Shake-Flask	Experimental Value	Calculated Value
Methanol	N/A	25	Shake-Flask	Experimental Value	Calculated Value
DMSO	N/A	25	Shake-Flask	Experimental Value	Calculated Value
PBS	7.4	25	Nephelometry	Experimental Value	Calculated Value

Note: This table is a template for presenting experimentally determined data.

Interpretation: The collected data will provide a comprehensive map of the compound's behavior. Low aqueous solubility at acidic pH with a significant increase at neutral or basic pH would confirm the expected ionization behavior of the boronic acid. High solubility in DMSO is expected, as it is a powerful polar aprotic solvent. Comparing the thermodynamic and kinetic solubility values can provide insight into the supersaturation potential of the compound, a key factor for oral absorption.

Conclusion

The solubility of **1,5-Dimethyl-1H-indazole-6-boronic acid** is a complex property governed by its unique molecular structure. A systematic and rigorous experimental investigation is essential to define its behavior in various pharmaceutically relevant media. By employing the detailed protocols and understanding the underlying chemical principles outlined in this guide—from pH dependence and boroxine formation to potential solubilization strategies—researchers can generate the high-quality data needed to confidently advance this promising molecule through the drug development pipeline.

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